(R)-(1-aminopropyl)boronic acid
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Overview
Description
®-(1-aminopropyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups ®-(1-aminopropyl)boronic acid is particularly notable for its chiral center, which imparts specific stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-aminopropyl)boronic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a boronic ester. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of ®-(1-aminopropyl)boronic acid may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-(1-aminopropyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The amino group in ®-(1-aminopropyl)boronic acid can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronate esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various substituted boronic acid derivatives .
Scientific Research Applications
®-(1-aminopropyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of enzyme inhibitors and as a probe for studying biological processes involving boron.
Medicine: ®-(1-aminopropyl)boronic acid is investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ®-(1-aminopropyl)boronic acid involves its interaction with specific molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophilic groups. This interaction can inhibit the activity of enzymes that rely on these functional groups, thereby modulating various biochemical pathways. The boron atom in the compound plays a crucial role in these interactions, acting as a Lewis acid to facilitate the formation of covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the chiral center and amino group.
Methylboronic acid: A simpler boronic acid with a methyl group instead of an aminopropyl group.
(S)-(1-aminopropyl)boronic acid: The enantiomer of ®-(1-aminopropyl)boronic acid, with opposite stereochemistry.
Uniqueness
®-(1-aminopropyl)boronic acid is unique due to its chiral center and the presence of an amino group. These features impart specific stereochemical properties and reactivity that are not observed in simpler boronic acids. The compound’s ability to form reversible covalent bonds with biological molecules makes it particularly valuable in medicinal chemistry and biochemistry .
Properties
Molecular Formula |
C3H10BNO2 |
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Molecular Weight |
102.93 g/mol |
IUPAC Name |
1-aminopropylboronic acid |
InChI |
InChI=1S/C3H10BNO2/c1-2-3(5)4(6)7/h3,6-7H,2,5H2,1H3 |
InChI Key |
JFEHBKFDKBNKAT-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC)N)(O)O |
Origin of Product |
United States |
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